2-(3-amino-5-(benzylthio)-4H-1,2,4-triazol-4-yl)-N-(4-ethoxyphenyl)acetamide
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Overview
Description
2-(3-amino-5-(benzylthio)-4H-1,2,4-triazol-4-yl)-N-(4-ethoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-amino-5-(benzylthio)-4H-1,2,4-triazol-4-yl)-N-(4-ethoxyphenyl)acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed by the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reaction with hydrazine hydrate.
Introduction of the Benzylthio Group: The benzylthio group is introduced by reacting the triazole intermediate with benzyl chloride in the presence of a base such as sodium hydroxide.
Acetylation: The final step involves the acetylation of the triazole derivative with 4-ethoxyphenylacetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-amino-5-(benzylthio)-4H-1,2,4-triazol-4-yl)-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce the triazole ring or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the benzylthio group or the ethoxyphenyl group using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides, sodium hydroxide, and dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Substituted triazole derivatives with various functional groups.
Scientific Research Applications
2-(3-amino-5-(benzylthio)-4H-1,2,4-triazol-4-yl)-N-(4-ethoxyphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly in designing new therapeutic agents.
Material Science: It is investigated for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(3-amino-5-(benzylthio)-4H-1,2,4-triazol-4-yl)-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or nucleic acids, leading to inhibition or modulation of their activity.
Pathways Involved: It may interfere with cellular pathways such as signal transduction, apoptosis, or DNA replication, resulting in its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-amino-5-(methylthio)-4H-1,2,4-triazol-4-yl)-N-(4-ethoxyphenyl)acetamide
- 2-(3-amino-5-(ethylthio)-4H-1,2,4-triazol-4-yl)-N-(4-ethoxyphenyl)acetamide
- 2-(3-amino-5-(propylthio)-4H-1,2,4-triazol-4-yl)-N-(4-ethoxyphenyl)acetamide
Uniqueness
2-(3-amino-5-(benzylthio)-4H-1,2,4-triazol-4-yl)-N-(4-ethoxyphenyl)acetamide is unique due to the presence of the benzylthio group, which may confer specific biological activities and chemical properties that are distinct from its analogs with different alkylthio groups.
Properties
IUPAC Name |
2-(3-amino-5-benzylsulfanyl-1,2,4-triazol-4-yl)-N-(4-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S/c1-2-26-16-10-8-15(9-11-16)21-17(25)12-24-18(20)22-23-19(24)27-13-14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3,(H2,20,22)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGVDWNPQRQBBOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C(=NN=C2SCC3=CC=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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